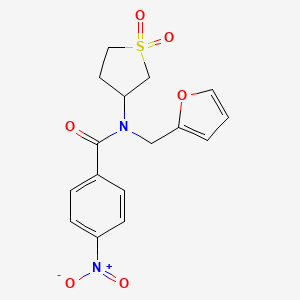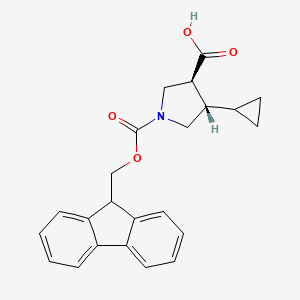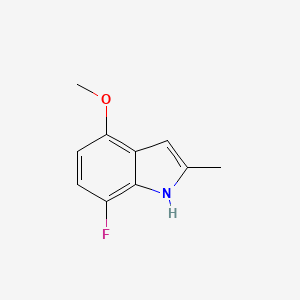
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H16N2O6S and its molecular weight is 364.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Innovative Synthesis Techniques : Research on the synthesis of similar compounds, such as furan and thiophene derivatives, highlights advanced synthetic techniques that may apply to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide. For instance, microwave-assisted synthesis has proven to be an efficient method for producing pyrazoline derivatives, suggesting that similar approaches could enhance the synthesis of this compound (Ravula et al., 2016).
Chemical Reactions and Mechanisms : The study of nitrobenzamide derivatives has unveiled various chemical reactions and mechanisms that could be pertinent. For example, the reductive chemistry of nitro compounds to explore their potential as hypoxia-selective cytotoxins offers insight into manipulating nitro groups for therapeutic applications (Palmer et al., 1995).
Biological Activities
Potential Therapeutic Applications : Compounds featuring nitrobenzamide structures have been explored for their biological activities, such as antibacterial and anticancer properties. The development of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide demonstrates significant antibacterial efficacy, suggesting that similar compounds could have therapeutic potential (Saeed et al., 2010).
Cytoprotective Effects : The exploration of stilbenes with furan carboxamide structures for their cytoprotective effects against cellular damage highlights the potential of structurally related compounds in chemoprevention and the treatment of oxidative stress-related diseases (Tan et al., 2019).
Material Science Applications
- Advanced Material Development : The chemical properties of nitrobenzamide derivatives can contribute to the development of materials with specific functionalities. For instance, compounds with nitro groups have been used in the design of molecular electronic devices showing negative differential resistance, suggesting potential applications in electronics and nanotechnology (Chen et al., 1999).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c19-16(12-3-5-13(6-4-12)18(20)21)17(10-15-2-1-8-24-15)14-7-9-25(22,23)11-14/h1-6,8,14H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEGJBDASXOXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)

![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)
![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)
![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)

![N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2860654.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2860655.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2860656.png)
![1-[3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2860658.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860660.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2860662.png)
